molecular formula C6H5KO7-2 B13745952 Potassium;2-hydroxypropane-1,2,3-tricarboxylate

Potassium;2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B13745952
M. Wt: 228.20 g/mol
InChI Key: WKZJASQVARUVAW-UHFFFAOYSA-K
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Description

Monopotassium citrate, also known as potassium dihydrogen citrate, is a potassium salt of citric acid. It is commonly used as a buffering agent, sequestrant, and yeast food in various applications. The compound has the chemical formula C6H7KO7 and a molecular weight of 230.21 g/mol . It is a white, odorless, crystalline powder that is freely soluble in water and very slightly soluble in ethanol .

Preparation Methods

Monopotassium citrate can be synthesized through the neutralization of citric acid with potassium hydroxide, potassium carbonate, or potassium bicarbonate . The reaction typically involves dissolving citric acid in water and gradually adding the potassium compound while maintaining the pH within a specific range. The solution is then filtered, and the solvent is evaporated to obtain the crystalline product . Industrial production methods follow similar principles but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Monopotassium citrate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, metal salts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Monopotassium citrate is often compared with other potassium salts of citric acid, such as dipotassium citrate and tripotassium citrate. While all these compounds serve similar functions, monopotassium citrate is unique due to its specific pH range and solubility properties . Other similar compounds include:

Monopotassium citrate stands out for its specific applications in maintaining pH stability and its effectiveness in medical treatments.

Properties

Molecular Formula

C6H5KO7-2

Molecular Weight

228.20 g/mol

IUPAC Name

potassium;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-3

InChI Key

WKZJASQVARUVAW-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+]

Origin of Product

United States

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